(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boron-containing compound characterized by its unique structure, which includes a dioxaborolane ring and a dibromopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dibromopropene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The dibromopropenyl group in (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidation products.
Reduction Reactions: Reduction of the dibromopropenyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of alkanes or alkenes depending on the extent of reduction.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various biotechnological applications.
Medicine:
Drug Development: Potential use in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism by which (Z)-2-(2,3-Dibromoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its reactive functional groups. The dibromopropenyl group can participate in various chemical reactions, while the dioxaborolane ring can coordinate with metal ions, influencing catalytic processes. The compound’s ability to undergo substitution, oxidation, and reduction reactions allows it to modify other molecules and participate in complex chemical pathways.
Comparison with Similar Compounds
- (Z)-2-(2,3-Dichloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (Z)-2-(2,3-Diiodoprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison:
- Reactivity: The dibromo compound is more reactive in nucleophilic substitution reactions compared to its dichloro and diiodo counterparts due to the higher leaving group ability of bromine.
- Applications: While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the nature of the halogen substituents.
- Stability: The stability of these compounds can differ, with the dibromo compound generally being more stable than the diiodo compound due to the bond strength of the carbon-halogen bond.
Properties
Molecular Formula |
C9H15BBr2O2 |
---|---|
Molecular Weight |
325.84 g/mol |
IUPAC Name |
2-[(Z)-2,3-dibromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H15BBr2O2/c1-8(2)9(3,4)14-10(13-8)5-7(12)6-11/h5H,6H2,1-4H3/b7-5- |
InChI Key |
GVIPWOKXXPOCDB-ALCCZGGFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/CBr)\Br |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(CBr)Br |
Origin of Product |
United States |
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